molecular formula C₄¹³C₂H₉NO₄ B1147420 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester CAS No. 1391062-48-8

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester

Cat. No.: B1147420
CAS No.: 1391062-48-8
M. Wt: 161.13
InChI Key:
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Description

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a synthetic organic compound characterized by the presence of a formylamino group, a hydroxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products:

    Oxidation: Formation of a carbonyl group.

    Reduction: Conversion to an amino group.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is unique due to the presence of the 13C2 isotope labeling, which makes it valuable for tracing and studying metabolic pathways in biochemical research

Properties

CAS No.

1391062-48-8

Molecular Formula

C₄¹³C₂H₉NO₄

Molecular Weight

161.13

Origin of Product

United States

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